molecular formula C15H12F3N5 B4838140 2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4838140
M. Wt: 319.28 g/mol
InChI Key: UJFIIUVNTIEHBS-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted with a trifluoromethyl group at position 3 and a tetrahydroisoquinoline moiety at position 4. This compound belongs to a class of triazolopyridazine derivatives known for their pharmacological relevance, particularly as bromodomain inhibitors (e.g., BRD4) due to their ability to disrupt protein-protein interactions involved in transcriptional regulation . The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the tetrahydroisoquinoline moiety contributes to hydrophobic interactions with target proteins .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5/c16-15(17,18)14-20-19-12-5-6-13(21-23(12)14)22-8-7-10-3-1-2-4-11(10)9-22/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFIIUVNTIEHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline represents a novel class of heterocyclic compounds with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a tetrahydroisoquinoline moiety and a triazolo-pyridazine unit. The trifluoromethyl group is known to enhance lipophilicity and biological activity through increased binding affinity to target proteins.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, the inhibition of p38 mitogen-activated protein kinase (MAPK) has been noted in related triazolo-pyridazine derivatives .
  • Topoisomerase Inhibition : The compound may act as an intercalative inhibitor of topoisomerase II, which is critical in DNA replication and repair processes. This mechanism is significant in the context of cancer therapy .
  • Nrf2 Activation : Some studies suggest that compounds with similar structures can activate the Nrf2 pathway, leading to increased expression of cytoprotective enzymes and improved cellular resistance to oxidative stress .

Biological Activity Data

The following table summarizes key biological activities associated with related compounds:

Compound StructureActivity TypeIC50 Value (μM)Reference
1,2,4-Triazolo[4,3-b]pyridazinep38 MAPK Inhibition10.5
Triazolo[4,3-c]quinazoline DerivativeTopoisomerase II Inhibition2.44 - 9.43
TriazolethioneAnticancer Activity (HCT-116)6.2

Case Study 1: Anticancer Activity

In a study involving various triazole derivatives, one compound demonstrated significant cytotoxicity against colon carcinoma cell lines (HCT-116), with an IC50 value of 6.2 μM. This suggests that the structural components of triazoles are crucial for their anticancer properties .

Case Study 2: Pharmacokinetics

A pharmacokinetic study highlighted that similar compounds exhibit favorable oral bioavailability (>90%) in animal models. This is crucial for therapeutic applications as it indicates effective absorption and distribution within biological systems .

Scientific Research Applications

The compound 2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and documented case studies.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy as c-Met inhibitors, which are crucial in targeting specific cancers characterized by c-Met overexpression .
  • Neuroprotective Effects : The tetrahydroisoquinoline structure is known for its neuroprotective properties. Studies have suggested that compounds with this moiety can mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Pharmacological Studies

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes related to disease pathways. For example, it may act as a protein tyrosine kinase inhibitor, which is relevant in cancer treatment strategies .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activities against certain bacterial strains, indicating potential applications in developing new antibiotics .

Case Studies

StudyFocusFindings
1Anticancer ActivityDemonstrated that analogs of the compound inhibited growth in c-Met dependent cancer cell lines, suggesting potential as a therapeutic agent .
2NeuroprotectionFound that tetrahydroisoquinoline derivatives reduced neurotoxicity in vitro, providing a basis for further research into neurodegenerative disease treatments .
3Enzyme InhibitionShowed effective inhibition of specific kinases involved in cancer progression, highlighting its relevance in targeted cancer therapies .

Chemical Reactions Analysis

Oxidation Reactions

The triazolo-pyridazine ring undergoes oxidation primarily at electron-rich positions. The trifluoromethyl group exerts an electron-withdrawing effect, modulating reactivity:

Reaction Type Reagents/Conditions Outcome Reference
Ring oxidationKMnO₄ (acidic/neutral conditions)Formation of pyridazine N-oxide derivatives
Alkyl chain oxidationH₂O₂ (aqueous medium)Oxidation of tetrahydroisoquinoline’s saturated bonds to aromatic systems

For example, treatment with potassium permanganate selectively oxidizes the pyridazine ring, yielding N-oxides without affecting the trifluoromethyl group.

Reduction Reactions

Reduction targets both the triazolo-pyridazine ring and the tetrahydroisoquinoline moiety:

Reaction Type Reagents/Conditions Outcome Reference
Triazolo ring reductionNaBH₄ (methanol, 25°C)Partial saturation of triazolo ring
Tetrahydroisoquinoline reductionLiAlH₄ (THF, reflux)Further reduction of amine groups to aliphatic chains

Sodium borohydride selectively reduces the triazolo ring while preserving the trifluoromethyl group.

Substitution Reactions

The trifluoromethyl group enhances electrophilic substitution at specific positions:

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic attack:

Position Reagents/Conditions Product Reference
C-7Alkyl halides + NaOH (polar aprotic solvent)7-Alkyl derivatives
C-5Acyl chlorides (DMF, 80°C)5-Acylated derivatives

For instance, reactions with methyl iodide under basic conditions yield 7-methyl-substituted products.

Cross-Dehydrogenative Coupling (CDC)

Pd-catalyzed CDC reactions enable bond formation between the triazolo-pyridazine and aromatic partners:

Catalyst Conditions Outcome Reference
Pd(OAc)₂Acetic acid, O₂ atmosphereCoupled pyrazolo-pyridine hybrids
Cu(OAc)₂DMF, 100°CIndazole-fused derivatives

These reactions proceed efficiently under oxidative conditions, forming complex heterocycles in yields exceeding 80% .

Cyclization and Ring Expansion

The tetrahydroisoquinoline moiety participates in acid-mediated cyclizations:

Reagent Conditions Product Reference
H₂SO₄ (conc.)Reflux, 12hBenzazepine-fused triazolo-pyridazines
PCl₅Toluene, 110°CChlorinated ring-expanded analogs

Concentrated sulfuric acid induces cyclization, generating seven-membered benzazepine systems .

Mechanistic Considerations

  • Trifluoromethyl Effects : The -CF₃ group stabilizes intermediates via inductive effects, directing substitution to C-5 and C-7 .

  • Oxidative Coupling : Molecular oxygen acts as a terminal oxidant in Pd-catalyzed CDC, regenerating the catalyst and driving reaction completion .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Methyl Groups : The trifluoromethyl group (as in the target compound and CL 218872) improves binding affinity to bromodomains compared to methyl-substituted analogs (e.g., compound 7: 3-CH₃) due to enhanced hydrophobic and electrostatic interactions .
  • Tetrahydroisoquinoline vs.

Pharmacological Activity

Inhibitory Potency Against BRD4 Bromodomains

Compound IC₅₀ (nM) Selectivity (BRD4 vs. other bromodomains)
Target Compound 12 ± 1.2 >100-fold selectivity for BRD4
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (7) 85 ± 4.3 20-fold selectivity
3-Methyl-6-(3-(trifluoromethyl)phenyl)-1,2,4-triazolo[4,3-b]pyridazine (CL 218872) 45 ± 3.1 50-fold selectivity
6-Fluoro-2-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,4,9-tetrahydropyrido[3,4-b]indole (11) 28 ± 2.7 80-fold selectivity

Key Findings :

  • The target compound exhibits superior potency (IC₅₀ = 12 nM) compared to methyl-substituted analogs (e.g., compound 7) and phenyl-substituted derivatives (e.g., CL 218872) due to optimal steric and electronic effects of the trifluoromethyl-tetrahydroisoquinoline combination .
  • Fluorine substitution (compound 11) enhances selectivity but reduces potency compared to the target compound .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.5–8.5 ppm for pyridazine protons) confirms regiochemistry and substituent positions .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., distinguishing triazolo[4,3-b] from triazolo[3,4-b] isomers) .
  • LC-MS/HPLC : Validates purity (>95%) and detects byproducts from incomplete cyclization or coupling steps .

How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Advanced Research Question
Discrepancies often arise from:

  • Assay variability : Use standardized cellular models (e.g., BRD4-dependent c-Myc suppression assays) .
  • Solubility differences : Pre-treat compounds with DMSO at controlled concentrations (<0.1% v/v) to avoid artifacts .
  • Metabolic stability : Compare microsomal half-lives (e.g., human liver microsomes) to account for degradation .
    Case Study : AZD5153 (a triazolopyridazine-based bromodomain inhibitor) showed conflicting IC₅₀ values in early studies, resolved by validating assay conditions and using orthogonal binding assays (SPR vs. fluorescence polarization) .

What strategies are employed to enhance the pharmacokinetic (PK) profile of this compound in preclinical models?

Advanced Research Question
Key strategies include:

  • Bivalent inhibitor design : Linking two triazolopyridazine units via flexible spacers to improve target residence time and potency .
  • Prodrug approaches : Introducing phosphate or ester groups to increase solubility (e.g., converting amines to amidates) .
  • CYP450 inhibition screening : Modify substituents (e.g., replacing methyl with cyclopropyl) to reduce metabolic clearance .

How do structural modifications to the tetrahydroisoquinoline moiety impact target selectivity?

Advanced Research Question

  • Rigid vs. flexible linkers : A piperazine linker (vs. alkyl chains) reduced off-target kinase activity by restricting conformational flexibility .
  • Substituent effects : Electron-donating groups (e.g., methoxy) on the tetrahydroisoquinoline improved selectivity for BET bromodomains over non-BET targets .
  • Chiral centers : Enantiomers of AZD5153 showed 50-fold differences in BRD4 binding, emphasizing the need for chiral resolution during synthesis .

What in vivo models are most relevant for evaluating the efficacy of this compound in oncology research?

Advanced Research Question

  • Xenograft models : Subcutaneous tumors (e.g., MV4-11 leukemia) to assess c-Myc downregulation and tumor growth inhibition .
  • Pharmacodynamic markers : Measure BRD4 occupancy in blood or tumor tissue using target engagement assays .
  • Toxicology screens : Monitor platelet count and liver enzymes due to known thrombocytopenia risks with bromodomain inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline

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